1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate
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Overview
Description
1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
- The chemical and molecular structures of related compounds to 1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate have been studied, providing insights into their synthesis processes and crystal structures (Richter et al., 2023).
Biological and Antimicrobial Activities
- Various derivatives of benzo[d]imidazole, like this compound, have been synthesized and shown to possess antibacterial and antifungal activities. These compounds have been compared with conventional antibiotics for their efficacy (Chakraborty et al., 2014).
Anticancer Properties
- Certain benzo[d]imidazole derivatives have been synthesized and evaluated for their antitumor activities. These compounds showed significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents (Darekar et al., 2020).
Electrochemical Applications
- Imidazole derivatives, closely related to this compound, have been used as electrocatalysts for the determination of various substances. Their electrochemical properties enable them to function effectively in biosensor applications (Nasirizadeh et al., 2013).
Antioxidant Activities
- Novel oxadiazole and imine containing benzo[d]imidazoles have been synthesized and investigated for their antioxidant properties. These studies contribute to understanding the potential health benefits of such compounds (Alp et al., 2015).
Fluorescent Properties
- Certain coordination polymers based on benzo[d]imidazole derivatives exhibit strong fluorescence emissions. This property is significant for applications in materials science and photonic devices (Chen et al., 2019).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including the regulation of enzymatic activity and the modulation of signal transduction pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability, due to their high solubility in water and other polar solvents .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as suggested by the storage recommendations for similar compounds . Furthermore, the compound’s efficacy can be influenced by the presence of other functional groups in the reaction environment .
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11(20)18-12-3-6-14(7-4-12)24(21,22)23-13-5-8-16-15(9-13)17-10-19(16)2/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOPKRATAXKLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.